Cas no 774126-94-2 (Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate)

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate structure
774126-94-2 structure
商品名:Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate
CAS番号:774126-94-2
MF:C13H19N3O2
メガワット:249.30886
MDL:MFCD11841015
CID:1027311
PubChem ID:36995513

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate
    • METHYL 5-AMINO-2-(4-METHYLPIPERAZINO)-BENZENECARBOXYLATE
    • methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate
    • DTXSID90653221
    • 774126-94-2
    • SCHEMBL14875455
    • FT-0744980
    • LC-0713
    • Methyl 5-amino-2-(4-methylpiperazino) benzenecarboxylate
    • MFCD11841015
    • AKOS005073250
    • DA-32372
    • STL353643
    • BBL032029
    • MDL: MFCD11841015
    • インチ: InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3
    • InChIKey: TYZKUBXTEGKYTN-UHFFFAOYSA-N
    • ほほえんだ: CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 249.147726857g/mol
  • どういたいしつりょう: 249.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 58.8Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 427.6±45.0 °C at 760 mmHg
  • フラッシュポイント: 212.4±28.7 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate セキュリティ情報

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
LC-0713-10G
methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate
774126-94-2 >95%
10g
£825.00 2025-02-09
Key Organics Ltd
LC-0713-100G
methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate
774126-94-2 >95%
100g
£6188.00 2025-02-09
abcr
AB270169-1 g
Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; .
774126-94-2 95%
1g
€315.00 2023-04-26
A2B Chem LLC
AH69943-1g
methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate
774126-94-2 >95%
1g
$392.00 2024-04-19
abcr
AB270169-10 g
Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; .
774126-94-2 95%
10g
€1403.30 2023-04-26
abcr
AB270169-10g
Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; .
774126-94-2 95%
10g
€1403.30 2025-03-19
abcr
AB270169-1g
Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; .
774126-94-2 95%
1g
€315.00 2025-03-19
abcr
AB270169-500 mg
Methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate, 95%; .
774126-94-2 95%
500mg
€215.40 2023-04-26
Key Organics Ltd
LC-0713-50G
methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate
774126-94-2 >95%
50g
£3300.00 2025-02-09
Key Organics Ltd
LC-0713-1MG
methyl 5-amino-2-(4-methylpiperazino)benzenecarboxylate
774126-94-2 >95%
1mg
£37.00 2025-02-09

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate 関連文献

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoateに関する追加情報

Comprehensive Overview of Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate (CAS No. 774126-94-2)

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate, with the CAS number 774126-94-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of benzoate esters, characterized by the presence of an amino group and a methylpiperazine moiety. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents.

The growing interest in Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is driven by its potential applications in drug discovery. Researchers are increasingly exploring its role in modulating protein-protein interactions and signal transduction pathways. Given the current focus on precision medicine and personalized therapeutics, this compound's ability to serve as a scaffold for designing targeted therapies aligns well with modern medical trends. Additionally, its solubility and stability properties make it a practical choice for formulation development.

From a synthetic chemistry perspective, CAS 774126-94-2 is often utilized in multistep organic synthesis. Its amino and ester functional groups provide versatile sites for further chemical modifications, enabling the creation of diverse derivatives. This adaptability is particularly relevant in the context of combinatorial chemistry and high-throughput screening, where rapid generation of compound libraries is essential for identifying lead candidates.

In recent years, the demand for Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate has surged due to its relevance in cancer research. The compound's structural similarity to known tyrosine kinase inhibitors has prompted investigations into its potential antitumor activity. Moreover, its blood-brain barrier permeability has sparked interest in developing treatments for neurodegenerative diseases, a hot topic in contemporary biomedical research.

Quality control and analytical characterization of 774126-94-2 are critical aspects of its application. Advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to ensure purity and confirm structural integrity. These analytical methods are particularly important given the compound's use in preclinical studies and drug development pipelines.

The compound's structure-activity relationship (SAR) has been a subject of extensive study. Researchers are particularly interested in how modifications to the methylpiperazine ring or the benzoate ester affect biological activity. This line of inquiry is crucial for optimizing pharmacokinetic properties and reducing potential off-target effects in therapeutic applications.

From a commercial perspective, Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. The compound's pricing and availability often reflect its synthetic complexity and the purity grade required for specific applications. Current market trends show increasing demand for GMP-grade quantities of this material as it progresses through various stages of drug development.

Environmental and safety considerations for handling CAS 774126-94-2 follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper personal protective equipment (PPE) and ventilation are recommended when working with this material. These precautions align with the broader industry movement toward green chemistry principles and sustainable laboratory practices.

The future outlook for Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate appears promising, particularly in the context of fragment-based drug design and structure-guided medicinal chemistry. As computational methods like molecular docking and AI-assisted drug discovery continue to advance, this compound's well-characterized properties make it an attractive starting point for virtual screening campaigns and de novo drug design projects.

For researchers seeking additional information about 774126-94-2, numerous scientific databases provide detailed spectral data, synthetic protocols, and biological activity profiles. The compound's presence in patent literature also offers insights into its potential therapeutic applications and proprietary formulations being explored by various pharmaceutical companies.

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Amadis Chemical Company Limited
(CAS:774126-94-2)Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate
A1176649
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):187.0/510.0/832.0